molecular formula C21H14Cl2N4O B14218061 Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- CAS No. 830336-20-4

Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-

Cat. No.: B14218061
CAS No.: 830336-20-4
M. Wt: 409.3 g/mol
InChI Key: AVNVMBNIWNLQMB-UHFFFAOYSA-N
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Description

Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide moiety linked to a triazole ring, which is further substituted with dichlorophenyl and phenyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in a solvent such as N,N′-dimethylformamide at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the triazole ring. The final product is obtained in good yields and can be purified using standard techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials, such as 3,5-dichlorobenzoyl chloride and arylamines, are typically sourced from commercial suppliers and used without further purification. The reaction conditions are optimized to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- involves its interaction with specific molecular targets and pathways within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various cellular responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

Compared to similar compounds, Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. The triazole ring enhances the compound’s stability and reactivity, making it a valuable scaffold for the development of new drugs and materials.

Properties

CAS No.

830336-20-4

Molecular Formula

C21H14Cl2N4O

Molecular Weight

409.3 g/mol

IUPAC Name

N-[2-(3,5-dichlorophenyl)-5-phenyltriazol-4-yl]benzamide

InChI

InChI=1S/C21H14Cl2N4O/c22-16-11-17(23)13-18(12-16)27-25-19(14-7-3-1-4-8-14)20(26-27)24-21(28)15-9-5-2-6-10-15/h1-13H,(H,24,26,28)

InChI Key

AVNVMBNIWNLQMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=C2NC(=O)C3=CC=CC=C3)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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